3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylpropanamide
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Overview
Description
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylpropanamide is a complex organic compound belonging to the quinazoline family This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylpropanamide typically involves the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Scientific Research Applications
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylpropanamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanehydrazide
- 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-ethylhexyl)propanamide
- 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanoic acid .
Uniqueness
What sets 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylpropanamide apart from similar compounds is its specific side chain, which can influence its solubility, reactivity, and biological activity. The pentylpropanamide side chain may enhance its ability to interact with lipid membranes, potentially increasing its efficacy as a therapeutic agent .
Properties
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-2-3-6-10-17-14(20)9-11-19-15(21)12-7-4-5-8-13(12)18-16(19)22/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,17,20)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJRQSNPFYJOEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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